4-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Overview

Description

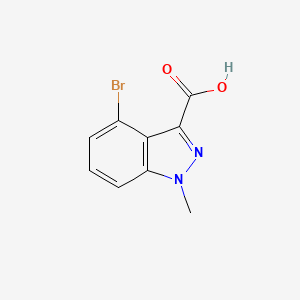

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-indazole-3-carboxylic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques or other scalable processes .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of 4-azido-1-methyl-1H-indazole-3-carboxylic acid.

Oxidation: Formation of this compound derivatives with different oxidation states.

Coupling: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid is with a molecular weight of approximately 255.07 g/mol. The compound features a bicyclic indazole structure with a bromine atom at the 4-position and a carboxylic acid functional group, which contributes to its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

this compound serves as a versatile building block in the synthesis of more complex molecules aimed at developing potential therapeutic agents. It has been investigated for various applications, including:

- Antitumor Activity : Compounds within the indazole family have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives exhibit IC50 values in the low micromolar range against A549 (lung cancer) and SW480 (colon cancer) cell lines .

- Anti-inflammatory Properties : The indazole scaffold is associated with anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Antispermatogenic Effects : Preliminary studies suggest that this compound may influence spermatogenesis, indicating potential applications in reproductive health.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Antitumor Efficacy : In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, studies indicate that it inhibits cell growth through specific signaling pathways involved in cell proliferation and survival.

Mechanistic Insights : Research has focused on elucidating how this compound interacts with specific protein targets involved in key signaling pathways. Binding assays indicate that it may inhibit critical pathways contributing to its antitumor effects .

Safety and Tolerance : Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses, making it a candidate for further clinical evaluation .

Mechanism of Action

The exact mechanism of action of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, indazole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

- 4-Bromo-1H-indazole

- 1-Methyl-1H-indazole-3-carboxylic acid

- 4-Bromo-1H-indazole-3-carboxylic acid

Uniqueness

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which allows for diverse chemical modifications and applications. Its methyl group at the 1-position also differentiates it from other indazole derivatives, potentially affecting its biological activity and chemical reactivity .

Biological Activity

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by its unique molecular structure and significant biological activity. This article delves into the compound's biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a bromine atom at the 4-position and a carboxylic acid group at the 3-position of the indazole ring. This structural configuration contributes to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

- Antifungal Activity : Studies have shown that derivatives of indazole, including this compound, possess antifungal properties. For instance, compounds structurally related to this compound were tested against Candida albicans and demonstrated significant inhibition at various concentrations .

- Protein-Ligand Interactions : The presence of functional groups such as the bromo and carboxylic acid enhances the compound's ability to bind to various biological targets, potentially modulating cellular processes.

Synthesis

Several synthetic routes have been developed for the preparation of this compound. The synthesis typically involves:

- Formation of the Indazole Core : This can be achieved through cyclization reactions involving appropriate precursors.

- Bromination : The introduction of the bromine atom at the 4-position can be performed using brominating agents.

- Carboxylation : The carboxylic acid group is typically introduced through carboxylation reactions, allowing for further functionalization.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid | Bromine at the 5-position | Different biological activity profile |

| 4-Chloro-1-methyl-1H-indazole-3-carboxylic acid | Chlorine instead of bromine | Potentially different reactivity and toxicity |

| 4-Iodo-1-methyl-1H-indazole-3-carboxylic acid | Iodine at the 4-position | Enhanced lipophilicity may affect bioavailability |

| Methyl 4-bromo-1-methyl-1H-indazole-3-carboxylate | Ester form of the compound | Different solubility properties |

The bromine atom's position is crucial for its interaction with biological targets, influencing its pharmacological profile and therapeutic applications.

Case Studies and Research Findings

Recent studies have examined the efficacy of various indazole derivatives, including those related to this compound. Notably, a study evaluated these compounds for their anticandidal activity against Candida species, revealing that some derivatives exhibited significant antifungal effects at concentrations as low as 1 mM .

Additionally, research on related indazole compounds has highlighted their potential as inhibitors for key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives showing IC50 values comparable to standard drugs like Donepezil .

Properties

IUPAC Name |

4-bromo-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-12-6-4-2-3-5(10)7(6)8(11-12)9(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRNZVLPOSJJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.